(5-Oxaspiro[3.4]octan-6-yl)methanesulfonyl chloride
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Overview
Description
(5-Oxaspiro[3.4]octan-6-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C8H13ClO3S and a molecular weight of 224.71 g/mol . It is known for its unique spirocyclic structure, which consists of a spiro-oxetane ring fused to a cyclohexane ring, and a methanesulfonyl chloride functional group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Oxaspiro[3.4]octan-6-yl)methanesulfonyl chloride typically involves the reaction of (5-Oxaspiro[3.4]octan-6-yl)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically purified by distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
(5-Oxaspiro[3.4]octan-6-yl)methanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The methanesulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction of the methanesulfonyl chloride group can yield the corresponding sulfide or sulfoxide.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, sodium methoxide, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Products include sulfonamides, sulfonate esters, and sulfonate salts.
Oxidation: Products include sulfonic acids and sulfonates.
Reduction: Products include sulfides and sulfoxides.
Scientific Research Applications
(5-Oxaspiro[3.4]octan-6-yl)methanesulfonyl chloride has several applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is employed in the development of drugs and therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with unique properties
Mechanism of Action
The mechanism of action of (5-Oxaspiro[3.4]octan-6-yl)methanesulfonyl chloride involves the reactivity of the methanesulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The spirocyclic structure of the compound provides steric hindrance, which can influence the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
Similar Compounds
(6-Oxaspiro[3.4]octan-7-yl)methanesulfonyl chloride: This compound has a similar spirocyclic structure but with the methanesulfonyl chloride group attached at a different position.
(2-Oxo-6-oxaspiro[3.4]octan-7-yl)methanesulfonyl chloride: This compound contains an additional oxo group, which can affect its reactivity and applications
Uniqueness
(5-Oxaspiro[3.4]octan-6-yl)methanesulfonyl chloride is unique due to its specific spirocyclic structure and the position of the methanesulfonyl chloride group. This unique structure imparts distinct reactivity and selectivity in chemical reactions, making it valuable in various applications .
Properties
IUPAC Name |
5-oxaspiro[3.4]octan-6-ylmethanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO3S/c9-13(10,11)6-7-2-5-8(12-7)3-1-4-8/h7H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPIROZHLPTYHTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCC(O2)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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